3,4-dimethoxy-N,N-dimethylbenzenecarbothioamide
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Overview
Description
3,4-Dimethoxy-N,N-dimethylbenzenecarbothioamide is an organic compound with the molecular formula C11H15NO2S It is characterized by the presence of two methoxy groups attached to a benzene ring, along with a dimethylamino group and a thiocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N,N-dimethylbenzenecarbothioamide typically involves the reaction of 3,4-dimethoxybenzoyl chloride with dimethylamine and a sulfur source. One common method includes the use of aluminum trichloride as a catalyst. The reaction proceeds under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N,N-dimethylbenzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiocarbonyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiocarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3,4-Dimethoxy-N,N-dimethylbenzenecarbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N,N-dimethylbenzenecarbothioamide involves its interaction with specific molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxybenzamide
- 3,4-Dimethoxybenzenamine
- 3,4-Dimethoxybenzylamine
Uniqueness
3,4-Dimethoxy-N,N-dimethylbenzenecarbothioamide is unique due to the presence of both dimethylamino and thiocarbonyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. The combination of these functional groups makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3,4-dimethoxy-N,N-dimethylbenzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-12(2)11(15)8-5-6-9(13-3)10(7-8)14-4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIUOAJYRLUFQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)C1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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